(S)-7,8-difluorochroman-4-amine
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Overview
Description
(S)-7,8-difluorochroman-4-amine, also known as (S)-DFA, is a chemical compound that has been studied for its potential therapeutic applications. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) form has been found to have more favorable properties for drug development.
Mechanism Of Action
The mechanism of action of (S)-DFA involves its binding to the serotonin transporter (SERT), preventing the reuptake of serotonin into the presynaptic neuron. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (S)-DFA has antidepressant properties, as well as potential anxiolytic and anti-addictive effects. It has been found to increase the levels of extracellular serotonin in the brain, leading to enhanced neurotransmission and potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of (S)-DFA in lab experiments is its selectivity for SERT, making it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in experiments.
Future Directions
Future research on (S)-DFA could focus on its potential applications in treating other medical conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further studies could investigate the long-term effects and safety of (S)-DFA, as well as the potential for developing more selective and potent SERT inhibitors.
Synthesis Methods
The synthesis of (S)-DFA has been achieved through several methods, including asymmetric hydrogenation and enantioselective reduction. One study reported a synthesis method using a chiral catalyst and a reducing agent, resulting in a high yield of (S)-DFA.
Scientific Research Applications
(S)-DFA has been studied for its potential applications in treating various medical conditions, including depression, anxiety, and addiction. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning it inhibits the reuptake of serotonin in the brain, leading to increased levels of the neurotransmitter.
properties
IUPAC Name |
(4S)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFMOBPPRECAW-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677275 |
Source
|
Record name | (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7,8-difluorochroman-4-amine | |
CAS RN |
1213161-36-4 |
Source
|
Record name | (4S)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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